molecular formula C10H12BrNO B14506705 4-(Bromomethyl)-2-phenyl-1,3-oxazolidine CAS No. 63221-91-0

4-(Bromomethyl)-2-phenyl-1,3-oxazolidine

Cat. No.: B14506705
CAS No.: 63221-91-0
M. Wt: 242.11 g/mol
InChI Key: AJKALFSKRLLYFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-2-phenyl-1,3-oxazolidine is an organic compound that belongs to the class of oxazolidines. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. This particular compound is characterized by the presence of a bromomethyl group and a phenyl group attached to the oxazolidine ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-phenyl-1,3-oxazolidine typically involves the reaction of 2-phenyl-1,3-oxazolidine with a brominating agent. One common method is the use of N-bromosuccinimide (NBS) as the brominating reagent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetone, under mild conditions and often with the aid of a radical initiator .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The reactants are mixed in a pipeline and passed through a constant-temperature water bath reactor under illumination, which facilitates the bromination process .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-phenyl-1,3-oxazolidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction Reactions: Reduction can lead to the formation of 2-phenyl-1,3-oxazolidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products

    Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives of 2-phenyl-1,3-oxazolidine.

    Oxidation: The major product is 2-phenyl-1,3-oxazolidinone.

    Reduction: The major product is 2-phenyl-1,3-oxazolidine.

Scientific Research Applications

4-(Bromomethyl)-2-phenyl-1,3-oxazolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-phenyl-1,3-oxazolidine involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which makes the carbon atom more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromobenzyl bromide
  • 4-(Bromomethyl)benzoic acid
  • 4-Bromomethyl coumarin

Uniqueness

4-(Bromomethyl)-2-phenyl-1,3-oxazolidine is unique due to its oxazolidine ring structure, which imparts distinct chemical properties compared to other bromomethyl compounds. The presence of both nitrogen and oxygen atoms in the ring enhances its reactivity and makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

63221-91-0

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

4-(bromomethyl)-2-phenyl-1,3-oxazolidine

InChI

InChI=1S/C10H12BrNO/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2

InChI Key

AJKALFSKRLLYFA-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(O1)C2=CC=CC=C2)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.